REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:4][CH2:5][CH2:6][N:7]=1.[CH3:8][S:9](Cl)(=[O:11])=[O:10]>>[CH3:8][S:9]([N:7]1[CH2:6][CH2:5][N:4]=[C:3]1[S:2][CH3:1])(=[O:11])=[O:10]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1NCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1C(=NCC1)SC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |